molecular formula C17H21N B14211862 N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine CAS No. 831170-66-2

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine

Cat. No.: B14211862
CAS No.: 831170-66-2
M. Wt: 239.35 g/mol
InChI Key: OIUXHJDVDBBPNF-UHFFFAOYSA-N
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Description

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine is an organic compound characterized by the presence of benzyl and penta-2,4-dien-1-yl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine typically involves the reaction of benzylamine with penta-2,4-dien-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or penta-2,4-dien-1-yl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(prop-2-yn-1-yl)penta-2,4-dien-1-amine
  • N-Benzyl-N-(penta-2,4-diyn-1-yl)penta-2,4-dien-1-amine

Uniqueness

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine is unique due to its specific combination of benzyl and penta-2,4-dien-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

831170-66-2

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-N-penta-2,4-dienylpenta-2,4-dien-1-amine

InChI

InChI=1S/C17H21N/c1-3-5-10-14-18(15-11-6-4-2)16-17-12-8-7-9-13-17/h3-13H,1-2,14-16H2

InChI Key

OIUXHJDVDBBPNF-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCN(CC=CC=C)CC1=CC=CC=C1

Origin of Product

United States

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